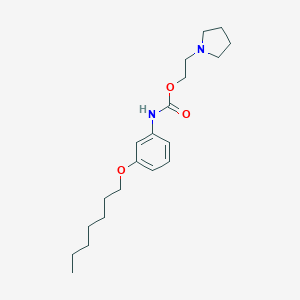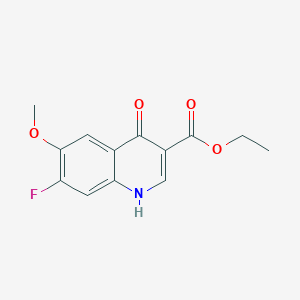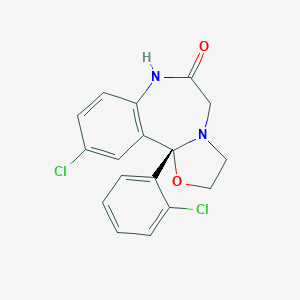
Cloxazolam, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloxazolam, (S)- is a benzodiazepine derivative that has been widely used in scientific research for its unique pharmacological properties. It is a potent anxiolytic, hypnotic, and muscle relaxant agent that has been studied for its potential therapeutic applications in various fields of medicine. In
Mécanisme D'action
Cloxazolam, (S)- acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor complex, causing an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This results in the anxiolytic, hypnotic, and muscle relaxant effects of cloxazolam.
Effets Biochimiques Et Physiologiques
Cloxazolam, (S)- has been shown to have several biochemical and physiological effects. It has been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the stress response. It has also been shown to decrease the levels of cortisol, a stress hormone, in the blood. In addition, cloxazolam has been found to increase the levels of growth hormone and prolactin in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Cloxazolam, (S)- has several advantages and limitations for lab experiments. Its potent anxiolytic, hypnotic, and muscle relaxant effects make it a useful tool in the study of anxiety disorders, insomnia, and muscle spasms. However, its sedative effects can also be a limitation, as it can interfere with the performance of certain behavioral tasks. In addition, the potential for abuse and addiction can also be a limitation.
Orientations Futures
There are several future directions for the study of cloxazolam, (S)-. One area of research is the development of novel benzodiazepine derivatives with improved pharmacological properties and fewer side effects. Another area of research is the investigation of the potential use of cloxazolam in the treatment of other conditions, such as depression and post-traumatic stress disorder. Finally, the study of the long-term effects of cloxazolam on the brain and behavior is also an important area of research.
Conclusion:
Cloxazolam, (S)- is a benzodiazepine derivative that has been widely used in scientific research for its unique pharmacological properties. Its potent anxiolytic, hypnotic, and muscle relaxant effects make it a useful tool in the study of anxiety disorders, insomnia, and muscle spasms. However, its sedative effects can also be a limitation, as it can interfere with the performance of certain behavioral tasks. The potential for abuse and addiction is also a concern. Further research is needed to develop novel benzodiazepine derivatives with improved pharmacological properties and fewer side effects, investigate the potential use of cloxazolam in the treatment of other conditions, and study the long-term effects of cloxazolam on the brain and behavior.
Méthodes De Synthèse
The synthesis of cloxazolam involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with (S)-2-amino-2-(2-chlorophenyl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields cloxazolam, (S)- as a white crystalline powder with a melting point of 225-226°C.
Applications De Recherche Scientifique
Cloxazolam, (S)- has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been used in the research of anxiety disorders, insomnia, epilepsy, and muscle spasms. It has also been studied for its potential use as an anesthetic agent and in the treatment of alcohol withdrawal syndrome.
Propriétés
Numéro CAS |
158251-57-1 |
|---|---|
Nom du produit |
Cloxazolam, (S)- |
Formule moléculaire |
C17H14Cl2N2O2 |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
(11bS)-10-chloro-11b-(2-chlorophenyl)-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21(7-8-23-17)10-16(22)20-15/h1-6,9H,7-8,10H2,(H,20,22)/t17-/m1/s1 |
Clé InChI |
ZIXNZOBDFKSQTC-QGZVFWFLSA-N |
SMILES isomérique |
C1CO[C@]2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |
SMILES |
C1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |
SMILES canonique |
C1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl |
Synonymes |
Oxazolo[3,2-d][1,4]benzodiazepin-6(5H)-one, 10-chloro-11b-(2-chlorophenyl)-2,3,7,11b-tetrahydro-, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



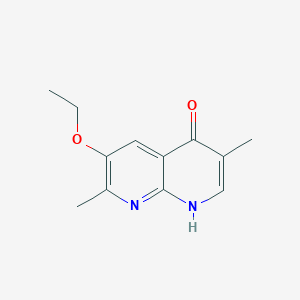
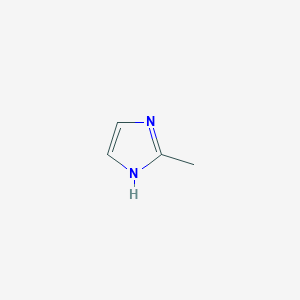
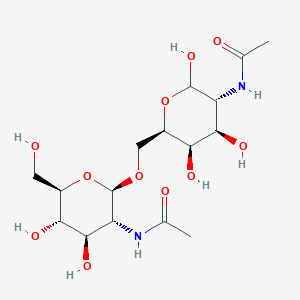
![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)
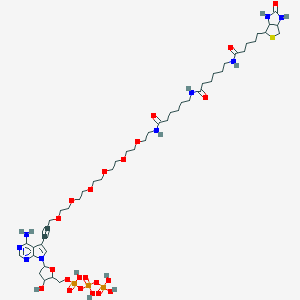
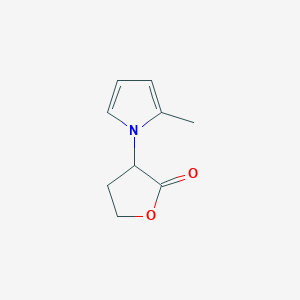
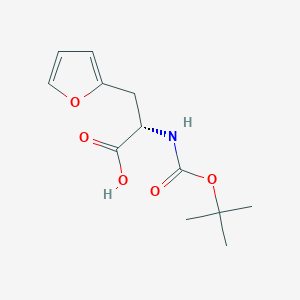
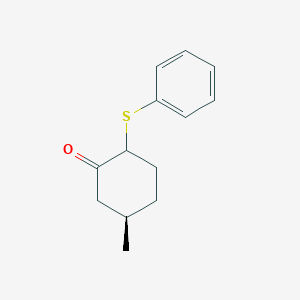
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
